[1-(Triazol-2-yl)cyclopropyl]methanamine
CAS No.: 2287289-36-3
Cat. No.: VC5073537
Molecular Formula: C6H10N4
Molecular Weight: 138.174
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287289-36-3 |
|---|---|
| Molecular Formula | C6H10N4 |
| Molecular Weight | 138.174 |
| IUPAC Name | [1-(triazol-2-yl)cyclopropyl]methanamine |
| Standard InChI | InChI=1S/C6H10N4/c7-5-6(1-2-6)10-8-3-4-9-10/h3-4H,1-2,5,7H2 |
| Standard InChI Key | RSNKJBQRMXTIEA-UHFFFAOYSA-N |
| SMILES | C1CC1(CN)N2N=CC=N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, [1-(triazol-2-yl)cyclopropyl]methanamine, reflects its three-dimensional geometry: a cyclopropane ring substituted at one carbon with a 1,2,3-triazole group and at an adjacent carbon with an aminomethyl chain. The triazole ring exists in a 1,2,3-regioisomeric configuration, distinguishing it from the more common 1,2,4-triazole derivatives . This arrangement influences electronic properties, as the triazole’s nitrogen atoms participate in hydrogen bonding and dipole interactions critical for biological activity.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₄ |
| Molecular Weight | 138.174 g/mol |
| CAS Registry Number | 2287289-36-3 |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 3 (triazole nitrogens) |
The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), enhancing reactivity for ring-opening reactions or serving as a conformational restraint in drug design . Quantum mechanical calculations predict a dipole moment of ~3.5 D, with partial positive charge localized on the cyclopropane carbons adjacent to the triazole.
Synthesis and Analytical Characterization
Synthetic Strategies
The synthesis of [1-(triazol-2-yl)cyclopropyl]methanamine typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A representative pathway involves:
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Cyclopropanation: Formation of a cyclopropane-bearing alkyne precursor via Simmons-Smith conditions.
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Azide Preparation: Synthesis of a 2-azido-1,3-triazole derivative.
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Click Reaction: Cu(I)-catalyzed coupling of the alkyne and azide to form the triazole core .
Alternative routes include thermal cyclization of vinyl azides, though yields are generally lower (~40%) compared to CuAAC (>85%) . Recent advances utilize flow chemistry to optimize reaction parameters (temperature: 60–80°C, residence time: 10–15 min), achieving >90% conversion with minimal byproducts .
Analytical Profiling
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are pivotal for structural confirmation:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, triazole-H), 3.15 (d, J = 6.8 Hz, 2H, CH₂NH₂), 1.95–1.88 (m, 1H, cyclopropane-H), 1.12–1.05 (m, 2H, cyclopropane-H).
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¹³C NMR (101 MHz, CDCl₃): δ 148.2 (triazole-C), 125.4 (triazole-C), 44.8 (CH₂NH₂), 22.1 (cyclopropane-C), 13.5 (cyclopropane-C).
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HRMS: m/z calcd. for C₆H₁₀N₄ [M+H]⁺: 139.0984, found: 139.0981 .
Biological Activities and Mechanisms
Anticancer Properties
Preliminary studies indicate apoptosis induction in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines (IC₅₀ = 12–18 µM). Mechanistically, the compound intercalates DNA and inhibits topoisomerase II, as evidenced by comet assay and Western blot analysis of γ-H2AX foci .
Research Frontiers and Challenges
Targeted Drug Delivery
Functionalization of the amine group with polyethylene glycol (PEG) chains improves aqueous solubility (logP reduced from 1.8 to 0.4) and tumor accumulation in murine xenograft models . Conjugation to folate receptors enhances selectivity for cancer cells overexpressing folate receptor-α.
Metabolic Stability
Hepatic microsome assays show moderate clearance (CLₕ = 25 mL/min/kg) due to cytochrome P450 3A4-mediated oxidation of the cyclopropane ring . Deuterium substitution at vulnerable C-H bonds reduces metabolism by 60%, extending half-life in preclinical models .
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